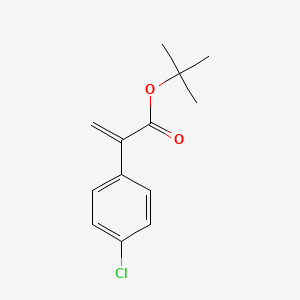![molecular formula C7H3Cl2NO3 B13662665 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furo[3,4-c]pyridin-1(3H)-one core, substituted with chlorine atoms at the 4 and 6 positions and a hydroxyl group at the 3 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one typically involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with various reagents. For instance, one method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with morpholine and thiomorpholine in ethyl acetate, resulting in the formation of 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the 3 position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include morpholine, thiomorpholine, and various oxidizing and reducing agents. Reaction conditions typically involve solvents like ethyl acetate and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted 4-halofuro[3,4-c]pyridin-1(3H)-ones .
科学研究应用
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of bacterial cell membranes. The exact molecular pathways and targets are still under investigation, but the compound’s structural features play a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones: These compounds share a similar core structure but differ in the substituents at the 4 and 6 positions.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar heterocyclic framework and are used in similar applications.
Uniqueness
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential antimicrobial properties set it apart from other similar compounds .
属性
分子式 |
C7H3Cl2NO3 |
|---|---|
分子量 |
220.01 g/mol |
IUPAC 名称 |
4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H |
InChI 键 |
DEKHWDKWCDXKKH-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





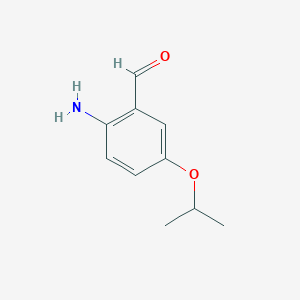
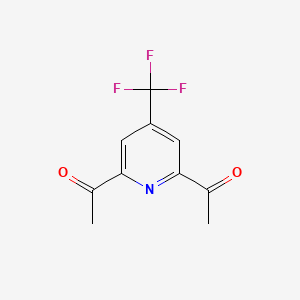
![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
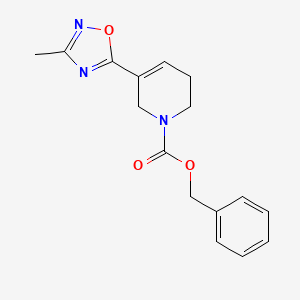
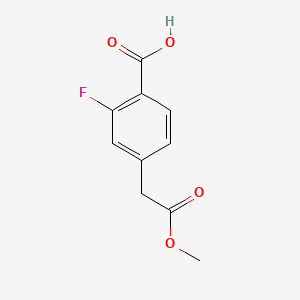
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
